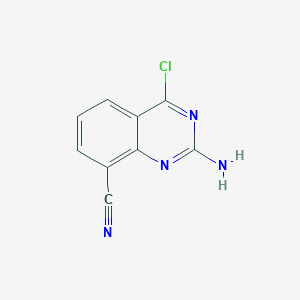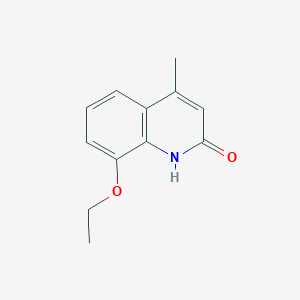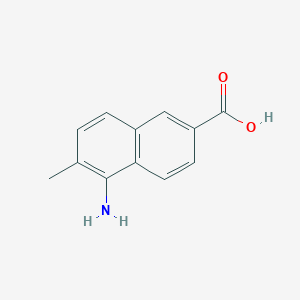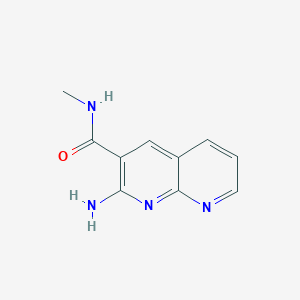
2-Amino-4-chloroquinazoline-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-chloroquinazoline-8-carbonitrile is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloroquinazoline-8-carbonitrile typically involves the reaction of 2-amino-4-chlorobenzonitrile with various reagents under specific conditions. One common method involves the use of a catalyst such as aluminium chloride in a solvent like dichloroethane under a nitrogen atmosphere at elevated temperatures (75-80°C) . Another approach involves the use of MgO/ZrO2 as a solid base catalyst for the reaction of 2-amino-4-chlorobenzonitrile with carbon dioxide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors that influence the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloroquinazoline-8-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminium hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can lead to the formation of quinazoline oxides or reduced quinazoline derivatives .
Scientific Research Applications
2-Amino-4-chloroquinazoline-8-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is studied for its potential to inhibit specific enzymes and receptors, making it a valuable tool in drug discovery and development.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloroquinazoline-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival . By binding to the ATP-binding site of EGFR, the compound prevents the phosphorylation of the receptor, thereby inhibiting its activity and downstream signaling pathways involved in cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinazoline-8-carbonitrile: Similar in structure but lacks the amino group at the 2-position.
2-Amino-5-chlorobenzonitrile: Similar in structure but lacks the quinazoline ring.
Uniqueness
2-Amino-4-chloroquinazoline-8-carbonitrile is unique due to the presence of both the amino and chloro groups on the quinazoline ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .
Properties
Molecular Formula |
C9H5ClN4 |
|---|---|
Molecular Weight |
204.61 g/mol |
IUPAC Name |
2-amino-4-chloroquinazoline-8-carbonitrile |
InChI |
InChI=1S/C9H5ClN4/c10-8-6-3-1-2-5(4-11)7(6)13-9(12)14-8/h1-3H,(H2,12,13,14) |
InChI Key |
DAHLGKDKHVVVGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=NC(=N2)N)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B11898829.png)

![3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11898845.png)
![6-Hydroxy-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B11898846.png)


![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B11898871.png)







